![molecular formula C17H22Cl2N4O2 B15102336 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B15102336.png)
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-1-yl ethyl group, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3,4-dichlorophenyl group.
Introduction of Pyrrolidin-1-yl Ethyl Group: The final step involves the reaction of the intermediate with pyrrolidin-1-yl ethyl ketone under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenyl)piperazine-1-carboxamide: Lacks the pyrrolidin-1-yl ethyl group, resulting in different biological activity.
N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxamide: Lacks the 3,4-dichlorophenyl group, affecting its chemical properties and reactivity.
Uniqueness
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is unique due to the presence of both the 3,4-dichlorophenyl and pyrrolidin-1-yl ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C17H22Cl2N4O2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H22Cl2N4O2/c18-14-4-3-13(11-15(14)19)21-7-9-23(10-8-21)17(25)20-12-16(24)22-5-1-2-6-22/h3-4,11H,1-2,5-10,12H2,(H,20,25) |
InChI Key |
MIXPOUFPZUUBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.